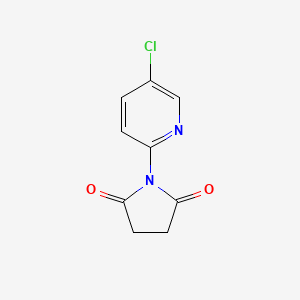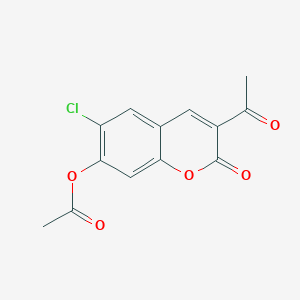
3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring phenolic substances made of fused benzene and α-pyrone rings. This compound is of interest due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate typically involves the acetylation of 6-chloro-7-hydroxy-2-oxo-2H-1-benzopyran. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Applications De Recherche Scientifique
3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes
Mécanisme D'action
The mechanism of action of 3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate involves its interaction with various molecular targets. It can inhibit enzymes such as topoisomerases and kinases, leading to the disruption of cellular processes. The compound’s ability to generate reactive oxygen species also contributes to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxycoumarin: Known for its anticoagulant properties.
4-Methylcoumarin: Used in the synthesis of pharmaceuticals and fragrances.
6-Chlorocoumarin: Studied for its antimicrobial activities
Uniqueness
3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and chloro groups enhance its reactivity and potential for diverse applications .
Propriétés
Numéro CAS |
185752-35-6 |
|---|---|
Formule moléculaire |
C13H9ClO5 |
Poids moléculaire |
280.66 g/mol |
Nom IUPAC |
(3-acetyl-6-chloro-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C13H9ClO5/c1-6(15)9-3-8-4-10(14)12(18-7(2)16)5-11(8)19-13(9)17/h3-5H,1-2H3 |
Clé InChI |
IBVZMMSPIRJOPA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=CC(=C(C=C2OC1=O)OC(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid](/img/structure/B12551115.png)
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)
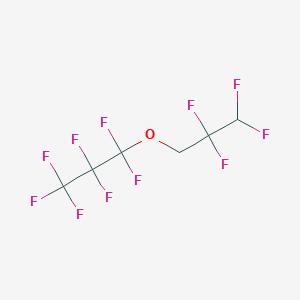
![1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B12551129.png)
![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)
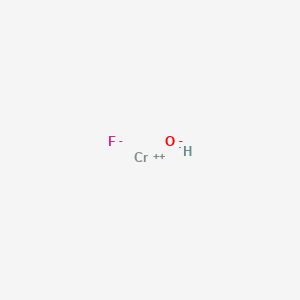
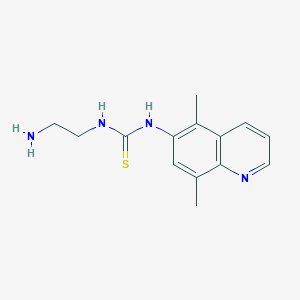


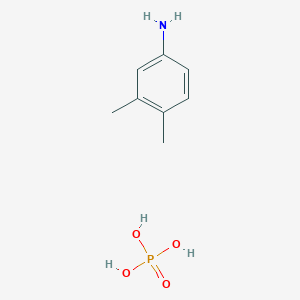
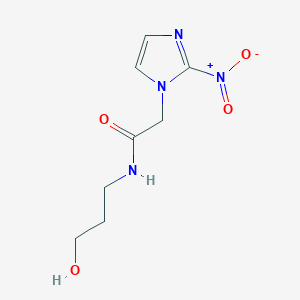
![1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12551188.png)

